N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Overview
Description
“N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide” is a chemical compound with the molecular formula C16H13ClN2O3 . It has a molecular weight of 316.74 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using amine-mediated demethylation of precursors . More research is needed to provide a detailed synthesis analysis for this specific compound.Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” were not found in the available resources .Scientific Research Applications
Pharmacological Properties and Clinical Use
Compounds with nitrophenyl groups, similar to "N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide," have been extensively studied for their pharmacological properties. For instance, metoclopramide, although not structurally similar, is used in various gastro-intestinal disorders due to its effects on the motility of the gastro-intestinal tract and its antiemetic properties. This highlights the potential for compounds with specific functional groups to impact pharmacological research and clinical applications significantly (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Advanced Oxidation Processes
The degradation of organic compounds, including pharmaceuticals like acetaminophen, through advanced oxidation processes (AOPs) is a critical area of environmental science research. AOPs lead to various by-products and have implications for water treatment technologies. Research in this area contributes to understanding the fate of chemical compounds in aquatic environments and improving water purification methods (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Drug Degradation and Stability
The stability and degradation pathways of pharmaceuticals are crucial for drug development and environmental safety. Nitisinone, for instance, has been studied for its stability under various conditions, revealing insights into its degradation products. Such research is essential for understanding the environmental impact of pharmaceuticals and their safe use (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Supramolecular Chemistry
Compounds like benzene-1,3,5-tricarboxamide demonstrate the importance of molecular design in supramolecular chemistry, which has applications ranging from nanotechnology to polymer processing. This area of research explores how the design of molecules can influence their assembly and functional properties in various applications (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-8-6-12(10-15(14)19(21)22)7-9-16(20)18-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,20)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBINEMZVFHXBU-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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